An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Disilabutane
An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Disilabutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Disilabutane, also known as 1,2-disilylethane, is an organosilicon compound with the chemical formula C₂H₁₀Si₂. It belongs to the class of carbosilanes, which contain a backbone of alternating silicon and carbon atoms. This guide provides a comprehensive overview of the chemical structure, bonding, and key properties of 1,4-disilabutane, drawing from available experimental and computational data. A detailed experimental protocol for its synthesis is also presented.
Chemical Structure and Bonding
The fundamental structure of 1,4-disilabutane consists of a two-carbon ethane (B1197151) backbone flanked by two silyl (B83357) (SiH₃) groups. The molecule's chemical identifier is CAS number 4364-07-2.
Molecular Geometry
Table 1: Predicted Molecular Geometry of 1,4-Disilabutane
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C-C | ~ 1.54 Å |
| C-Si | ~ 1.87 Å | |
| Si-H | ~ 1.48 Å | |
| C-H | ~ 1.09 Å | |
| Bond Angle | C-C-Si | ~ 109.5° |
| H-Si-H | ~ 109.5° | |
| H-C-H | ~ 109.5° | |
| C-Si-H | ~ 109.5° |
Note: These values are estimations based on standard tetrahedral geometries and data from similar organosilane molecules. Actual experimental values may vary.
The bonding in 1,4-disilabutane is characterized by covalent sigma (σ) bonds. The silicon and carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each heavy atom. The Si-C bond is longer and weaker than a typical C-C bond due to the larger atomic radius of silicon and the difference in electronegativity between silicon (1.90) and carbon (2.55). This difference in electronegativity imparts a slight polarity to the Si-C bond, with the carbon atom carrying a partial negative charge and the silicon atom a partial positive charge. The Si-H bonds are also covalent but are more reactive than C-H bonds, particularly towards nucleophilic and electrophilic attack.
Conformational Analysis
Rotation around the central C-C bond in 1,4-disilabutane leads to different spatial arrangements of the silyl groups, known as conformers. The two primary conformers are the anti and gauche forms.
Figure 1: Conformational Isomers of 1,4-Disilabutane.
In the gas phase, the anti conformer, where the two bulky silyl groups are positioned at a 180° dihedral angle to each other, is expected to be the most stable due to minimized steric hindrance. The gauche conformer, with a dihedral angle of approximately 60°, is slightly higher in energy. The energy barrier to rotation around the C-C bond is relatively low, allowing for rapid interconversion between conformers at room temperature.
Spectroscopic Properties
Spectroscopic analysis is essential for the characterization of 1,4-disilabutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the silicon atoms (Si-H) would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would in turn appear as a quartet due to coupling with the silyl protons.
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¹³C NMR: The carbon-13 NMR spectrum would show a single resonance for the two equivalent methylene carbons.
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²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would exhibit a single resonance, which would be split into a triplet by the adjacent methylene protons.
Table 2: Predicted NMR Spectroscopic Data for 1,4-Disilabutane
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H (Si-H) | ~ 3.2 - 3.5 | Triplet | ³J(H-C-Si-H) ~ 3-5 |
| ¹H (C-H) | ~ 0.5 - 0.8 | Quartet | ³J(H-Si-C-H) ~ 3-5 |
| ¹³C (CH₂) | ~ 5 - 10 | - | - |
| ²⁹Si (SiH₃) | ~ -60 to -70 | Triplet | ²J(Si-C-H) ~ 6-8 |
Note: These are estimated values based on data for similar organosilanes. Actual chemical shifts can be influenced by solvent and other experimental conditions.
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of 1,4-disilabutane are characterized by vibrational modes associated with the Si-H, C-H, C-C, and Si-C bonds.
Table 3: Key Vibrational Frequencies and Assignments for 1,4-Disilabutane
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
| Si-H stretch | Si-H | 2100 - 2150 | Strong (IR) |
| C-H stretch | C-H | 2850 - 2960 | Strong (IR, Raman) |
| CH₂ scissors | C-H | 1400 - 1470 | Medium (IR) |
| Si-H bend | Si-H | 800 - 950 | Strong (IR) |
| Si-C stretch | Si-C | 600 - 800 | Medium (IR, Raman) |
| C-C stretch | C-C | 900 - 1100 | Weak (Raman) |
Experimental Protocols
Synthesis of 1,4-Disilabutane
1,4-Disilabutane can be synthesized by the reduction of 1,2-bis(trichlorosilyl)ethane (B1205221) with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
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// Edges Start -> Reaction; LAH -> Reaction; Solvent -> Reaction; Reaction -> Quench [label="Reaction Mixture"]; Quench -> Extraction [label="Quenched Mixture"]; Extraction -> Drying [label="Organic Layer"]; Drying -> Distillation [label="Dried Solution"]; Distillation -> Product [label="Purified Product"]; }
Figure 2: Synthetic Workflow for 1,4-Disilabutane.
Materials:
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1,2-Bis(trichlorosilyl)ethane
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Distilled water
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Dilute hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)
Procedure:
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Setup: All glassware must be thoroughly dried and assembled under an inert atmosphere (nitrogen or argon).
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Reaction: A solution of 1,2-bis(trichlorosilyl)ethane in anhydrous ether is added dropwise to a stirred suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous ether at 0 °C.
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Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of all Si-Cl bonds.
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Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by dilute hydrochloric acid, to neutralize the excess LiAlH₄ and the aluminate salts. This step should be performed at 0 °C with vigorous stirring.
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Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether.
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Drying and Filtration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
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Purification: The crude product is purified by fractional distillation under a nitrogen atmosphere to yield pure 1,4-disilabutane.
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All operations involving LiAlH₄ must be conducted in a fume hood under a strictly inert atmosphere. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Conclusion
1,4-Disilabutane serves as a fundamental building block in organosilicon chemistry. Its structure, characterized by a flexible carbon backbone and reactive silyl groups, makes it a versatile precursor for the synthesis of more complex carbosilanes and silicon-containing polymers. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound, enabling a deeper understanding of its chemical behavior and facilitating its application in materials science and synthetic chemistry. Further experimental and computational studies are warranted to refine the structural and spectroscopic parameters of this important molecule.
